

# Analysis of 9-(3-Bromophenyl)-9H-carbazole: A Technical Overview

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## Compound of Interest

Compound Name: 9-(3-Bromophenyl)-9H-carbazole

Cat. No.: B595443

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## Introduction

**9-(3-Bromophenyl)-9H-carbazole** is an aromatic organic compound that belongs to the carbazole family. Carbazoles and their derivatives are of significant interest to researchers in materials science and drug discovery due to their unique electronic, photophysical, and biological properties. The position of the bromo-substituent on the phenyl ring can significantly influence the molecule's steric and electronic characteristics, making detailed structural analysis crucial for understanding its potential applications. This document provides a technical overview of the synthesis and structural aspects of carbazole derivatives, drawing parallels from closely related structures due to the absence of publicly available, detailed crystal structure analysis for **9-(3-Bromophenyl)-9H-carbazole** itself.

## Molecular Structure and Properties

The molecular structure of **9-(3-Bromophenyl)-9H-carbazole** consists of a central carbazole core, a planar tricyclic system, to which a 3-bromophenyl group is attached at the nitrogen atom. The molecular formula is C<sub>18</sub>H<sub>12</sub>BrN. The presence of the bromine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.

**Note on Data Unavailability:** Despite a comprehensive search of scientific literature and crystallographic databases, a detailed single-crystal X-ray diffraction analysis for the specific isomer, **9-(3-Bromophenyl)-9H-carbazole**, is not publicly available. Therefore, the following sections on experimental protocols and crystallographic data are based on established methods for similar carbazole derivatives, such as 9-(4-Bromophenyl)-9H-carbazole and 3-

bromo-9-ethyl-9H-carbazole. These should be considered as illustrative examples of the methodologies that would be employed for the target compound.

## Experimental Protocols

### Synthesis of Carbazole Derivatives

The synthesis of N-aryl carbazoles, such as 9-(bromophenyl)-9H-carbazole, is typically achieved through cross-coupling reactions. A common method is the Ullmann condensation, which involves the reaction of a carbazole salt with an aryl halide in the presence of a copper catalyst.

Illustrative Synthesis of a 9-(Aryl)-9H-carbazole Derivative:

- Materials: 9H-carbazole, a dibromobenzene isomer, copper(I) iodide (CuI), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)).
- Procedure:
  - A reaction vessel is charged with 9H-carbazole, an excess of the dibromobenzene isomer, potassium carbonate, and a catalytic amount of CuI.
  - The solvent is added, and the mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
  - The reaction progress is monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
  - The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 9-(bromophenyl)-9H-carbazole.

### Single Crystal Growth

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a common technique for obtaining high-quality crystals of organic compounds.

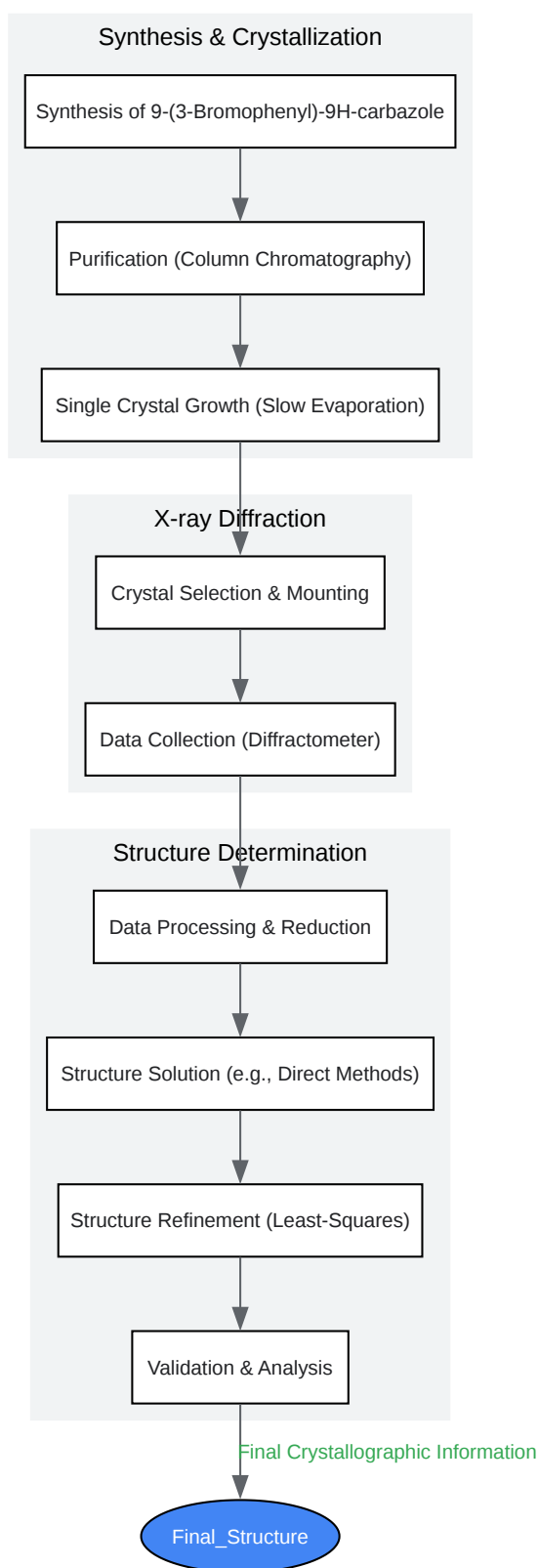
#### General Protocol for Single Crystal Growth:

- The purified **9-(3-Bromophenyl)-9H-carbazole** is dissolved in a suitable solvent or a mixture of solvents (e.g., chloroform, ethyl acetate, or a hexane/dichloromethane mixture) to form a saturated or near-saturated solution.
- The solution is filtered to remove any particulate matter.
- The filtered solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
- Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

## X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

#### Standard X-ray Diffraction Analysis Workflow:



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A generalized workflow for the crystal structure determination of a small organic molecule.

## Data Presentation

As no specific crystallographic data for **9-(3-Bromophenyl)-9H-carbazole** is available, the following tables present data for the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole, to illustrate the type of information obtained from a crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for 9-(4-Bromophenyl)-9H-carbazole.

Parameter	Value
Empirical formula	C18H12BrN
Formula weight	322.20
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P21/c
Unit cell dimensions	$a = 8.4137(3) \text{ Å}$ , $\alpha = 90^\circ$ $b = 20.1179(7) \text{ Å}$ , $\beta = 108.532(1)^\circ$ $c = 8.6346(3) \text{ Å}$ , $\gamma = 90^\circ$
Volume	1385.76(8) Å <sup>3</sup>
Z	4
Density (calculated)	1.544 Mg/m <sup>3</sup>
Absorption coefficient	2.953 mm <sup>-1</sup>
F(000)	648
Crystal size	0.25 x 0.20 x 0.15 mm
Theta range for data collection	2.52 to 27.50°
Index ranges	-10 ≤ h ≤ 10, -26 ≤ k ≤ 25, -11 ≤ l ≤ 11
Reflections collected	11894
Independent reflections	3175 [R(int) = 0.035]
Completeness to theta = 27.50°	99.8 %
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / restraints / parameters	3175 / 0 / 181
Goodness-of-fit on F <sup>2</sup>	1.053

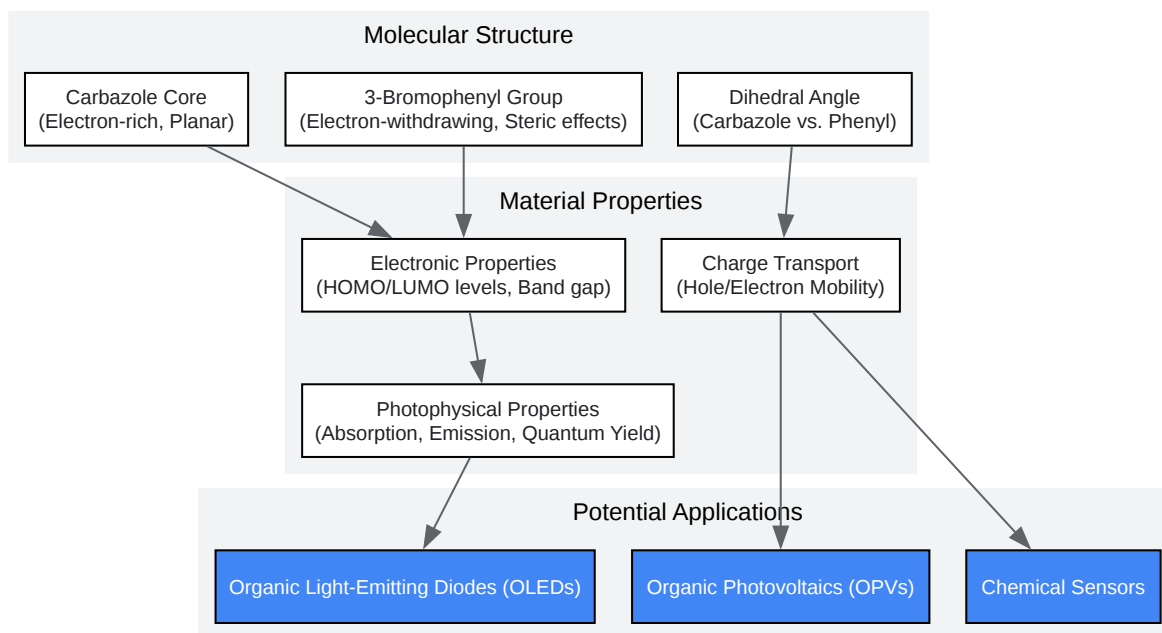
Final R indices [ $I > 2\sigma(I)$ ]	R1 = 0.0311, wR2 = 0.0717
R indices (all data)	R1 = 0.0408, wR2 = 0.0754
Largest diff. peak and hole	0.473 and -0.511 e.Å <sup>-3</sup>

Table 2: Selected Bond Lengths (Å) and Angles (°) for 9-(4-Bromophenyl)-9H-carbazole.

Bond	Length (Å)	Angle	Degrees (°)
Br(1)-C(16)	1.908(2)	C(12)-N(1)-C(1)	108.6(1)
N(1)-C(1)	1.393(2)	C(12)-N(1)-C(13)	125.7(1)
N(1)-C(12)	1.395(2)	C(1)-N(1)-C(13)	125.6(1)
N(1)-C(13)	1.440(2)	C(2)-C(1)-N(1)	131.0(2)
C(1)-C(2)	1.383(3)	C(6)-C(1)-N(1)	109.1(2)
C(1)-C(6)	1.408(3)	C(11)-C(12)-N(1)	130.8(2)
C(7)-C(12)	1.407(3)	C(7)-C(12)-N(1)	109.2(2)
C(13)-C(14)	1.391(3)	C(14)-C(13)-N(1)	120.3(2)
C(13)-C(18)	1.392(3)	C(18)-C(13)-N(1)	120.2(2)

## Signaling Pathways and Logical Relationships

In the context of material science, "signaling pathways" are not directly applicable. However, the logical relationship between molecular structure and material properties is a core concept. For carbazole derivatives, this relationship dictates their application in organic electronics.



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